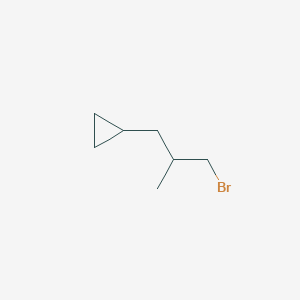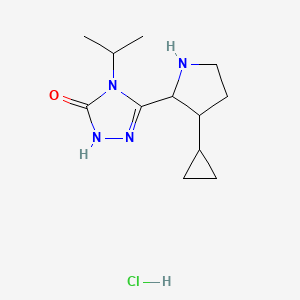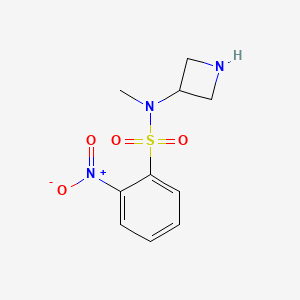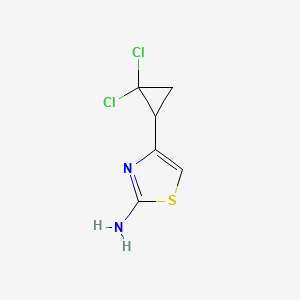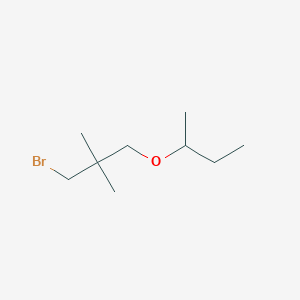![molecular formula C8H10N2O3 B13584869 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by its pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an acetic acid moiety attached via an oxygen atom at position 5 of the pyrimidine ring . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylpyrimidine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Process: The chloroacetic acid reacts with 4,6-dimethylpyrimidine to form the desired product, this compound.
Chemical Reactions Analysis
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.
Interacting with DNA/RNA: The pyrimidine ring structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Modulating Cellular Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid can be compared with other similar compounds, such as:
2-Amino-4,6-dimethylpyrimidine: This compound has a similar pyrimidine ring structure but lacks the acetic acid moiety.
4,6-Dimethyl-2-pyrimidinol: Similar in structure but with a hydroxyl group instead of the acetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-5-yl)oxyacetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(13-3-7(11)12)6(2)10-4-9-5/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
CSXLDDUWVIULLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


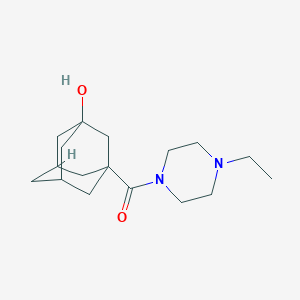
![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
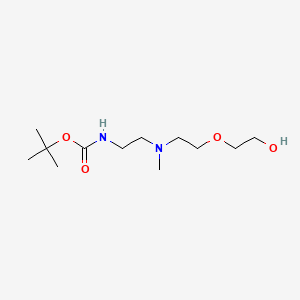
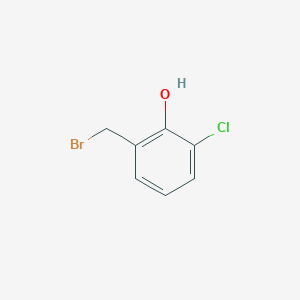
![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
